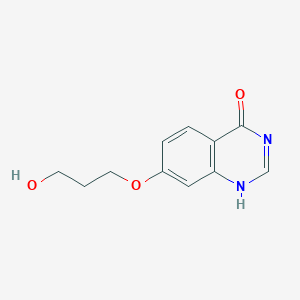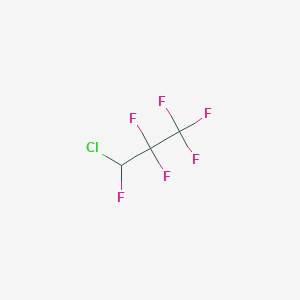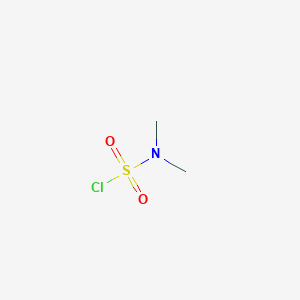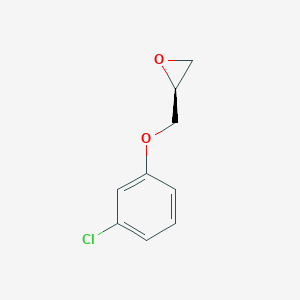
(S)-2-((3-Chlorophenoxy)methyl)oxirane
Overview
Description
(S)-2-((3-Chlorophenoxy)methyl)oxirane, also known as Epichlorohydrin, is a colorless liquid that is widely used in the production of epoxy resins, synthetic glycerin, and elastomers. It is also used as a solvent and a chemical intermediate in the manufacturing of various products.
Scientific Research Applications
Theoretical Studies and Chemical Reactions
Catalytic Hydrogenation : Oxirane and its derivatives, including methyloxirane, have been studied for their catalytic hydrogenation in the presence of aluminium chloride. This process yields products like ethanol and propan-1-ol (Kuevi, Atohoun, & Mensah, 2012).
Gene Mutations and Micronuclei Induction : Research on oxiranes has explored their potential to induce genetic mutations, such as micronuclei formation and gene mutations in mammalian cells. This is crucial for understanding the biological impacts of these compounds (Schweikl, Schmalz, & Weinmann, 2004).
Chiral Resolution Reagent : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a similar compound, serves as a chiral resolution reagent for α-chiral amines. Its effectiveness in this role highlights the potential of oxirane derivatives in chiral chemistry (Rodríguez-Escrich et al., 2005).
Stability in Aqueous Systems : Siloranes, which combine silicon-based monomers with oxirane functionality, show stability in various aqueous environments. This research is significant for applications in dental composites (Eick, Smith, Pinzino, & Kostoryz, 2006).
Mutagenic Activity Analysis : Studies on structurally related oxiranes and siloranes have been conducted to assess their mutagenic activities, which is vital for understanding their safety in biological and environmental contexts (Schweikl, Schmalz, & Weinmann, 2002).
Nucleophilic Reactions : The nucleophilic reactions of (1-chloroethenyl)oxirane with various nucleosides and DNA have been studied, shedding light on its mutagenic potential and interaction with genetic material (Munter et al., 2002).
Polymer Chemistry and Materials Science
Polymerization Processes : The ring-opening polymerization of 2,3-disubstituted oxiranes, leading to polyethers with specific structures, has been investigated. This research contributes to the field of polymer chemistry and materials science (Merlani et al., 2015).
Corrosion Inhibition : Aromatic epoxy monomers derived from oxiranes have been studied for their potential as corrosion inhibitors in acidic solutions. This application is crucial for industrial and engineering fields (Dagdag et al., 2019).
Anticancer Evaluation : Research on (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with nucleophiles has been conducted for potential anticancer applications (Gouhar & Raafat, 2015).
properties
IUPAC Name |
(2S)-2-[(3-chlorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWAQHTYWDAKBC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574757 | |
| Record name | (2S)-2-[(3-Chlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((3-Chlorophenoxy)methyl)oxirane | |
CAS RN |
129098-53-9 | |
| Record name | (2S)-2-[(3-Chlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





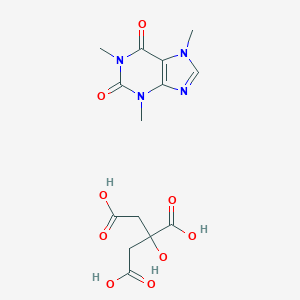
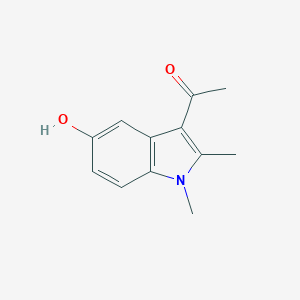


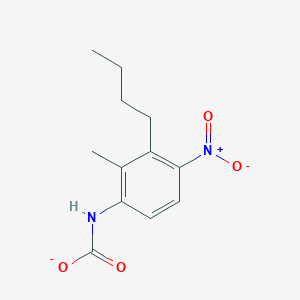
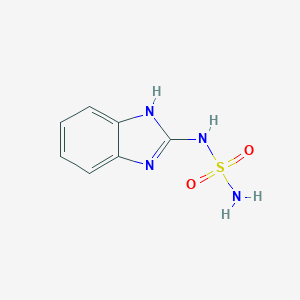
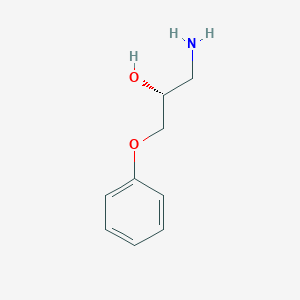
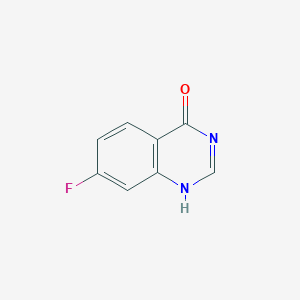
![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)
